2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile
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Overview
Description
2-[(5-Methoxy-1H-indol-3-yl)methylidene]propanedinitrile is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the 5-position of the indole ring and a propanedinitrile group attached to the indole’s 3-position via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile typically involves the condensation of 5-methoxyindole-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the Knoevenagel condensation reaction. The reaction mixture is typically refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various substituents, leading to a wide range of functionalized indole derivatives.
Scientific Research Applications
2-[(5-Methoxy-1H-indol-3-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The compound may also interact with other targets, such as neurotransmitter receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: A metabolite of melatonin with similar structural features, known for its role as a neurotransmitter and its antioxidant properties.
Indole-3-acetic acid: A plant hormone with structural similarities, involved in regulating plant growth and development.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with potential biological activities.
Uniqueness
2-[(5-Methoxy-1H-indol-3-yl)methylidene]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the propanedinitrile moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-17-11-2-3-13-12(5-11)10(8-16-13)4-9(6-14)7-15/h2-5,8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSNFTQSKJJFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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